

Application Notes: ML-323 Treatment in H596 Cells

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Compound of Interest

Compound Name: ML-323

Cat. No.: B609141

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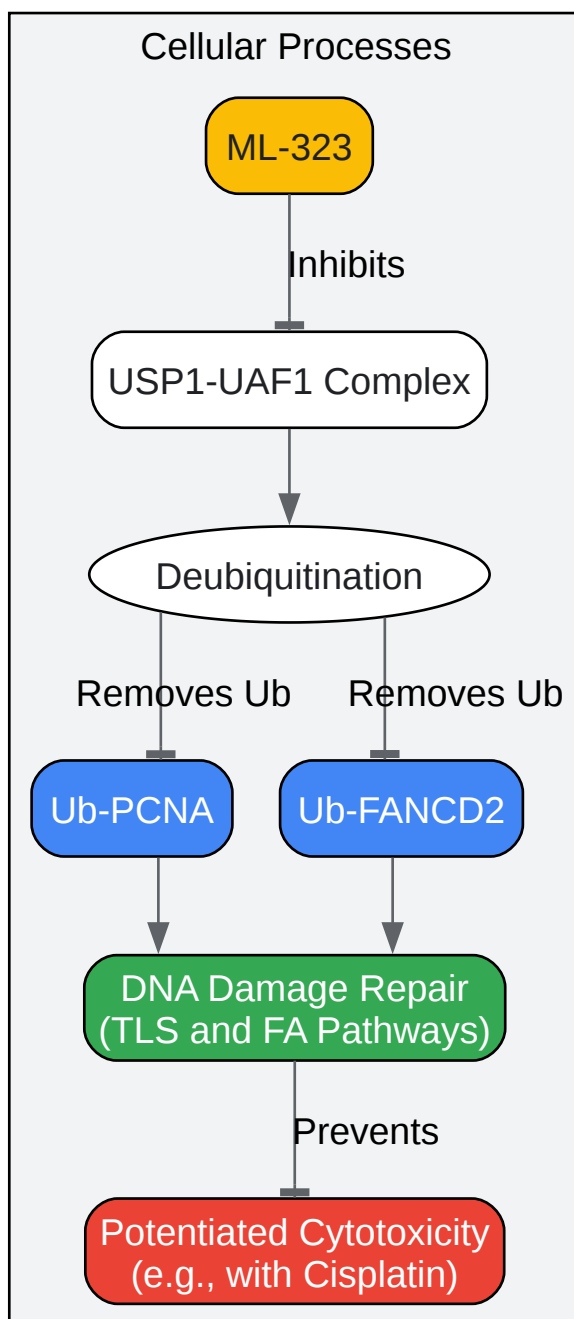
Audience: Researchers, scientists, and drug development professionals.

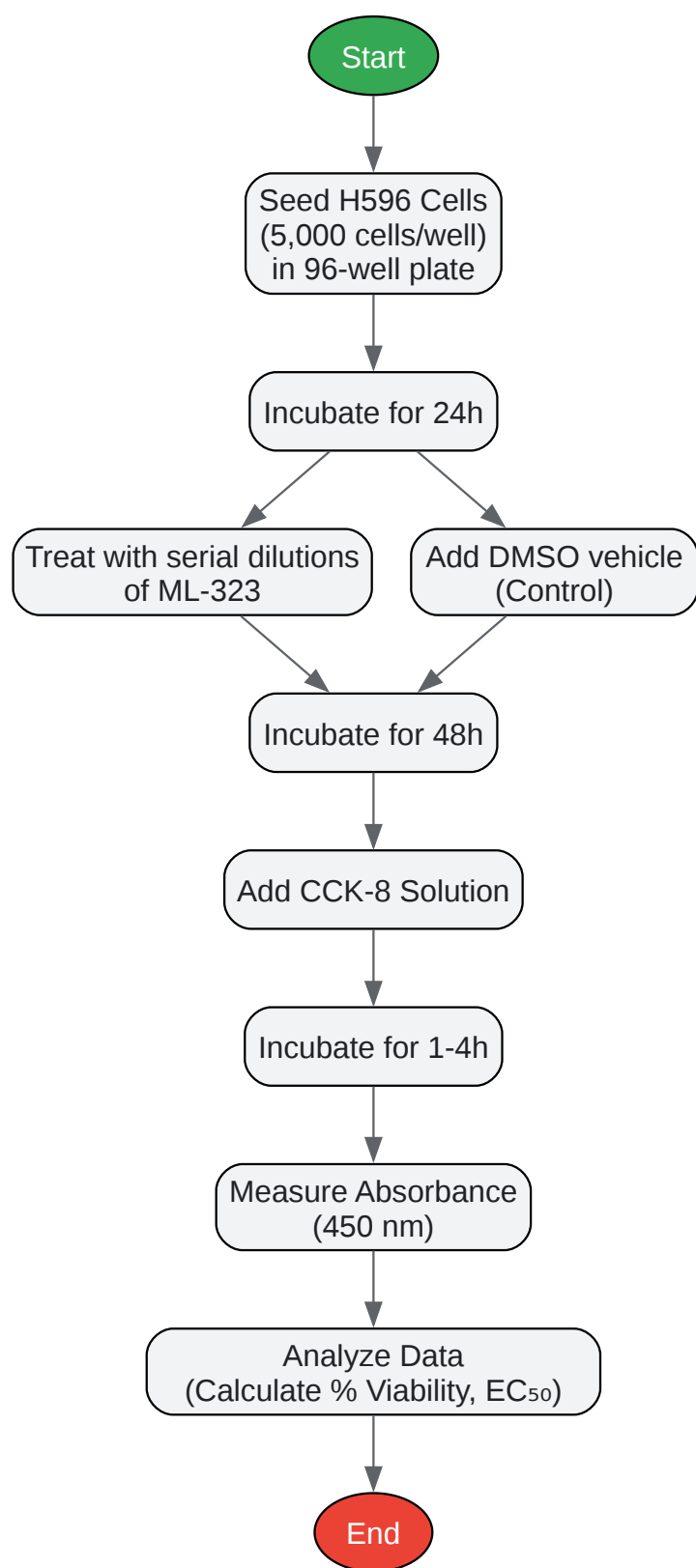
Introduction: **ML-323** is a potent, reversible, and highly selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1).[1][2][3] The USP1-UAF1 deubiquitinase complex is a critical regulator of DNA damage response pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][4] Its primary substrates are monoubiquitinated Fanconi Anemia Complementation Group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[4] By inhibiting the deubiquitination of these key proteins, **ML-323** disrupts DNA repair mechanisms, rendering cancer cells more susceptible to DNA-damaging agents.

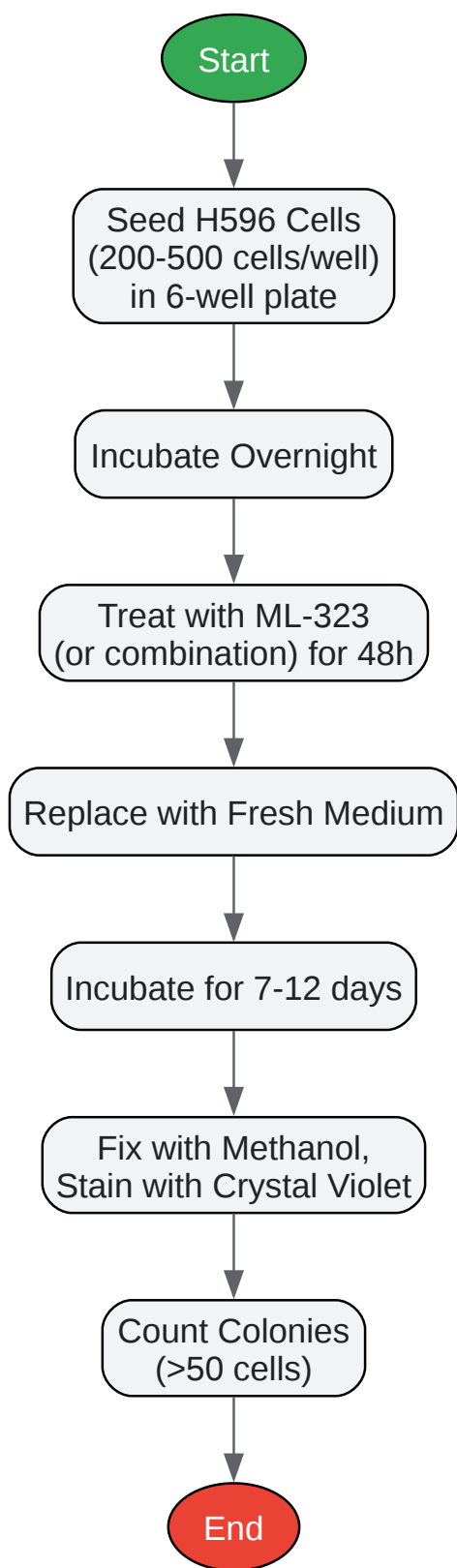
The NCI-H596 cell line, derived from a human lung adenosquamous carcinoma, is a valuable in vitro model for non-small cell lung cancer (NSCLC) research.[5] These application notes provide detailed protocols for treating H596 cells with **ML-323** to investigate its effects on cell viability, DNA damage signaling, and its potential to sensitize cells to chemotherapy.

Mechanism of Action

ML-323 exerts its effects by inhibiting the USP1-UAF1 complex. This inhibition leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[4] Elevated levels of Ub-PCNA and Ub-FANCD2 disrupt the normal DNA damage response, leading to increased cell death, particularly when combined with DNA-damaging agents like cisplatin or UV radiation.[1][3] The inhibitor binds to a cryptic hydrophobic pocket within USP1, inducing a conformational change that allosterically inhibits its catalytic activity.[6]







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